6-[1-(4-bromo-3-methyl-1H-pyrazol-1-yl)ethyl]-3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-[1-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-3-(3-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a complex heterocyclic compound that incorporates multiple functional groups, including pyrazole, pyridine, triazole, and thiadiazole moieties. These structural features make it a molecule of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[1-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-3-(3-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves multi-step reactions starting from commercially available precursors. The process often includes the formation of intermediate compounds through cyclization, substitution, and condensation reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and efficiency. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process and minimize human intervention.
Chemical Reactions Analysis
Types of Reactions
6-[1-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-3-(3-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its electronic properties.
Reduction: Removal of oxygen or addition of hydrogen atoms, which can change the compound’s reactivity.
Substitution: Replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions are typically controlled to favor the desired transformation, including specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce various substituted analogs with different functional groups.
Scientific Research Applications
6-[1-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-3-(3-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a candidate for drug development due to its potential therapeutic effects.
Industry: Utilized in the development of new materials with specific properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of 6-[1-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-3-(3-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating their activity, and affecting cellular processes. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules with pyrazole, pyridine, triazole, and thiadiazole moieties. Examples include:
- 6-(4-SUBSTITUTED PHENYL)-2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)IMIDAZO[2,1-B][1,3,4]THIADIAZOLE
- 2-(5-(4-CHLOROSTYRYL)-1-(PENTA-1,3-DIEN-2-YL)-1H-PYRAZOL-3-YL)PHENOL
Uniqueness
The uniqueness of 6-[1-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-3-(3-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H12BrN7S |
---|---|
Molecular Weight |
390.26 g/mol |
IUPAC Name |
6-[1-(4-bromo-3-methylpyrazol-1-yl)ethyl]-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C14H12BrN7S/c1-8-11(15)7-21(19-8)9(2)13-20-22-12(17-18-14(22)23-13)10-4-3-5-16-6-10/h3-7,9H,1-2H3 |
InChI Key |
HCZBOZMUZSRXHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1Br)C(C)C2=NN3C(=NN=C3S2)C4=CN=CC=C4 |
Origin of Product |
United States |
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